molecular formula C19H21N3O5S B4553002 (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B4553002
M. Wt: 403.5 g/mol
InChI Key: WNBVJJFRZYLTER-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(butylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide is 403.12019195 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives are explored for their potential as corrosion inhibitors, particularly for metals like copper in acidic environments. A study demonstrated that certain acrylamide derivatives effectively inhibited corrosion in copper within nitric acid solutions. These compounds were characterized through various spectroscopic methods and showed promising results as mixed-type inhibitors, suggesting potential applications in protecting metals against corrosion (Ahmed Abu-Rayyan et al., 2022).

Antiproliferative Activity

Research into N-(4-nitrophenyl)acrylamide revealed its synthesis, characterization, and the computation of its global reactivity descriptors. This molecule's interaction with nucleic acid bases and its in vitro cytotoxicity against HeLa cell lines were investigated, showing a notable half-maximal inhibitory concentration. Despite being recognized as toxic, the molecule exhibited low toxicity on cancer cells, offering insights into its biomedical research potential (E. Tanış et al., 2019).

Polymer-Protein Conjugates

Studies on soluble polymer-protein conjugates have been conducted to enhance the stability and functionality of enzymes. For instance, copolymers of acrylamide and acrylhydrazide were prepared and conjugated with carbonic anhydrase to produce water-soluble enzyme conjugates. These conjugates exhibited increased heat stability and altered enzymatic activity, suggesting their utility in creating more stable biocatalysts (R. Epton et al., 1977).

Hydrophobic Modification and Solution Behavior

Acrylamide-based hydrophobically modified polybetaines have been synthesized to investigate their stimuli-responsive solution behavior. Such modifications aim to understand how molecular structures influence the polymers' response to environmental changes, including pH and electrolyte concentration. This research can inform the development of smart materials for various applications, from drug delivery to water treatment (K. Johnson et al., 2004).

Carbonic Anhydrase Inhibition

Novel acridine and bis acridine sulfonamides have been synthesized and tested as inhibitors of carbonic anhydrase, a crucial enzyme in many physiological processes. These compounds showed significant inhibitory activity, especially against cytosolic isoforms of the enzyme. Such research is vital for developing new therapeutic agents targeting diseases associated with altered enzyme activity (Ramazan Ulus et al., 2013).

Properties

IUPAC Name

(E)-N-[4-(butylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-2-3-13-20-28(26,27)18-10-8-16(9-11-18)21-19(23)12-7-15-5-4-6-17(14-15)22(24)25/h4-12,14,20H,2-3,13H2,1H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVJJFRZYLTER-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 3
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 5
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.